![molecular formula C11H18N4O2 B13550506 tert-Butyl 3-amino-2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B13550506.png)
tert-Butyl 3-amino-2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-amino-2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a pyrazole ring. Its molecular formula is C11H19N3O2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-amino-2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl acetoacetate with hydrazine hydrate to form a pyrazole intermediate. This intermediate is then subjected to further reactions involving methylation and amination to yield the final product. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-throughput screening and process optimization techniques ensures that the compound is produced with minimal waste and maximum yield.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 3-amino-2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl 3-amino-2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are explored to understand its potential therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential as a pharmaceutical agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-amino-2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate involves its interaction with specific molecular targets. The amino group and pyrazole ring play crucial roles in binding to these targets, leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one
- 2-Di-tert-butylphosphino-3,4,5,6-tetramethyl-2’,4’,6’-triisopropyl-1,1’-biphenyl
- 1,3,5-Tris(4-tert-butyl-2,6-dimethyl-3-hydroxybenzyl)isocyanurate
Uniqueness
tert-Butyl 3-amino-2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate is unique due to its specific combination of functional groups and ring structure. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.
Propiedades
Fórmula molecular |
C11H18N4O2 |
|---|---|
Peso molecular |
238.29 g/mol |
Nombre IUPAC |
tert-butyl 3-amino-2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate |
InChI |
InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)15-5-7-8(6-15)13-14(4)9(7)12/h5-6,12H2,1-4H3 |
Clave InChI |
ODIVUTYLRSRFNL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2=C(N(N=C2C1)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


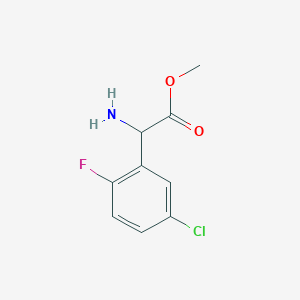
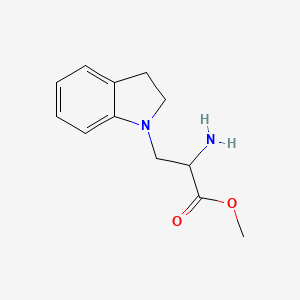

![(3S)-5-cyclohexyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoicacid](/img/structure/B13550450.png)

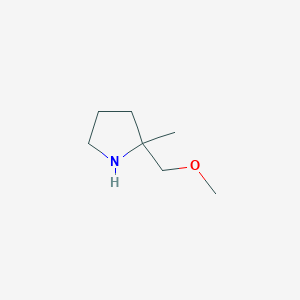
![3-(2-aminoethoxy)-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]propanamide hydrochloride](/img/structure/B13550474.png)
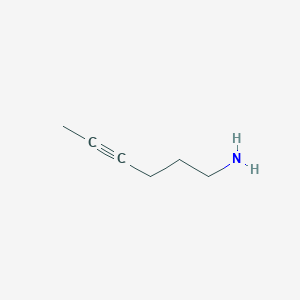
![8,8-Difluorotricyclo[3.2.1.0,2,7]octane-1-carbaldehyde](/img/structure/B13550485.png)
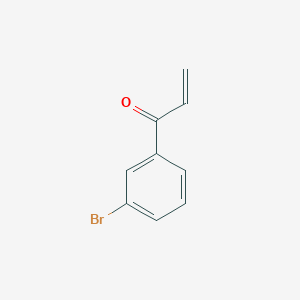

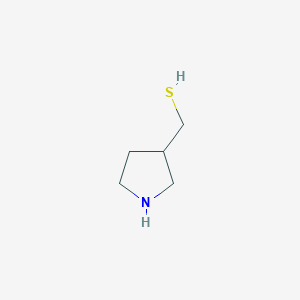

![1-Methyl-1H-imidazo[1,2-b]pyrazol-7-amine](/img/structure/B13550503.png)
